molecular formula C4H8O4 B095697 (2R,3R)-2,3-dihydroxybutanoic acid CAS No. 15851-57-7

(2R,3R)-2,3-dihydroxybutanoic acid

Cat. No. B095697
CAS RN: 15851-57-7
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-dihydroxybutanoic acid, commonly known as erythrose, is a four-carbon sugar that is synthesized by the body through the pentose phosphate pathway. This sugar is a key intermediate in several metabolic pathways, including the biosynthesis of amino acids and nucleotides. In recent years, (2R,3R)-2,3-dihydroxybutanoic acid has gained attention for its potential applications in scientific research.

Scientific Research Applications

Enzymatic Studies and Biosynthesis Pathways

  • (2R,3R)-2,3-dihydroxybutanoic acid has been synthesized and tested as a substrate for the αβ-dihydroxyacid dehydratase in the isoleucine-valine biosynthetic pathway of Salmonella typhimurium, illustrating the enzyme's alkyl group requirements and substrate specificity (Armstrong et al., 1985). The enzyme's stereospecificity was further demonstrated, showing that only certain isomers supported the growth of specific strains of Salmonella typhimurium (Armstrong et al., 1977).

Renin Inhibition and Peptide Synthesis

  • Angiotensinogen analogues containing (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, a derivative of (2R,3R)-2,3-dihydroxybutanoic acid, have shown potent inhibitory effects on human plasma renin. The glycol moiety in this acid is suggested to mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, acting as a transition-state analogue (Thaisrivongs et al., 1987).

Asymmetric Organic Synthesis

  • Derivatives of (2R,3R)-2,3-dihydroxybutanoic acid, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, have been extensively used as a protecting group for boronic acids in asymmetric organic synthesis. This application allows the creation of various diastereo- and enantiomerically pure organoboron reagents and intermediates (Berg et al., 2012).

Metabolic Engineering and Bioconversion

  • Metabolic engineering of Escherichia coli for the production of butane-2,3-diol stereoisomers has been reported, utilizing recombinant strains coexpressing certain enzymes. The engineered strains can convert glucose to (2S,3S)-2,3-BD, demonstrating the potential of (2R,3R)-2,3-dihydroxybutanoic acid and its isomers in bioconversion processes (Chu et al., 2015).

properties

CAS RN

15851-57-7

Product Name

(2R,3R)-2,3-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanoic acid

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1

InChI Key

LOUGYXZSURQALL-PWNYCUMCSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)O)O

SMILES

CC(C(C(=O)O)O)O

Canonical SMILES

CC(C(C(=O)O)O)O

physical_description

Solid

synonyms

[2R,3R,(-)]-2,3-Dihydroxybutyric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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